Methyl 3-methoxybutanoate

Description

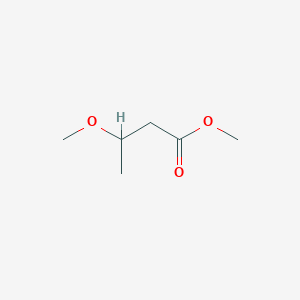

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-methoxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMQYDNCUDPVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3136-17-2 | |

| Record name | methyl 3-methoxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Methoxybutanoate and Its Derivatives

Esterification Routes for Methyl 3-methoxybutanoate

Esterification represents a direct and common method for the synthesis of this compound. This can be accomplished through traditional acid catalysis or by utilizing modern bio-based precursors.

Acid-catalyzed esterification, also known as Fischer esterification, is a well-established method for producing esters from a carboxylic acid and an alcohol. masterorganicchemistry.com In the synthesis of this compound, this involves the reaction of 3-methoxybutanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), tosic acid (TsOH), or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer steps and the elimination of water to yield the ester. masterorganicchemistry.com

The efficiency of this process can be influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs For instance, increasing the temperature generally increases the reaction rate and yield of the ester. ceon.rs Similarly, a higher catalyst concentration can accelerate the reaction, although an optimal concentration exists beyond which the yield may decrease. ceon.rs

Table 1: Factors Influencing Acid-Catalyzed Esterification

| Factor | Effect on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Increased temperature generally increases reaction rate and yield. ceon.rs | 35°C to 65°C ceon.rs |

| Catalyst | Strong acids like H₂SO₄, TsOH, HCl are effective. masterorganicchemistry.com | Up to 3% wt. of catalyst ceon.rs |

| Reactant Ratio | An excess of alcohol shifts the equilibrium towards the product. masterorganicchemistry.com | Molar acid/alcohol ratio of 1/10 ceon.rs |

| Water Removal | Removal of water drives the reaction forward. | Dean-Stark apparatus or desiccants |

An increasingly important and sustainable approach to synthesizing esters involves the use of bio-based precursors. Polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer produced by various microorganisms, can serve as a renewable feedstock. nih.gov PHB is a polyester (B1180765) of (R)-3-hydroxybutyric acid. nih.gov Through a process of acid-catalyzed methanolysis, PHB can be depolymerized and simultaneously esterified to produce methyl 3-hydroxybutanoate. Subsequent methylation of the hydroxyl group would yield this compound.

The synthesis of PHB itself relies on the enzymatic polymerization of (R)-3-hydroxybutyryl-CoA, which is derived from acetyl-CoA through a three-step enzymatic pathway. nih.gov The conversion of biomass-derived organic acids into valuable esters like methyl methacrylate (B99206) has been demonstrated using solid catalysts for cascade decarboxylation-esterification reactions, highlighting the potential for similar bio-based routes to this compound. researchgate.net The use of renewable raw materials, such as oleins, for the production of bio-based lubricants through esterification reactions further underscores the trend towards sustainable chemical synthesis. mdpi.com

Carbon-Carbon Bond Formation Strategies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecules from simpler starting materials. organic-chemistry.orgyoutube.com

The oxa-Michael addition, or conjugate addition of an oxygen nucleophile, is a powerful method for forming carbon-oxygen bonds and can be strategically employed in the synthesis of this compound. vander-lingen.nlresearchgate.net This reaction involves the addition of an alcohol to an α,β-unsaturated carbonyl compound. beilstein-journals.org For the synthesis of this compound, a plausible route would involve the addition of methanol to methyl crotonate (methyl but-2-enoate) in the presence of a suitable catalyst.

The reaction is typically catalyzed by a base or, in some cases, a Lewis acid or a phosphine (B1218219) nucleophile. vander-lingen.nlbeilstein-journals.orgnsf.gov The base deprotonates the alcohol to form an alkoxide, which then acts as the nucleophile. beilstein-journals.org The use of phosphine catalysts involves the initial conjugate addition of the phosphine to the Michael acceptor, forming a zwitterionic intermediate that is then protonated by the alcohol. beilstein-journals.org The resulting alkoxide can then react to form the final product. beilstein-journals.org While the oxa-Michael reaction can sometimes be limited by low reactivity and reversibility, recent advancements have introduced more effective catalysts to overcome these challenges. vander-lingen.nl

Table 2: Catalysts for Oxa-Michael Addition

| Catalyst Type | Example | Mechanism |

|---|---|---|

| Base | Sodium Methoxide (B1231860) | Deprotonates the alcohol to form a more potent nucleophile. beilstein-journals.org |

| Lewis Acid | Zinc(II) triflate (Zn(OTf)₂) | Activates the α,β-unsaturated carbonyl compound towards nucleophilic attack. nsf.gov |

| Nucleophilic Catalyst | Triphenylphosphine (TPP) | Forms a zwitterionic intermediate with the Michael acceptor, which is then protonated by the alcohol. beilstein-journals.org |

Functional Group Interconversion and Derivatization

Functional group interconversion and derivatization are essential strategies for modifying existing molecules to obtain desired products. researchgate.netnih.gov

Nucleophilic substitution reactions provide a versatile method for introducing the methoxy (B1213986) group onto a suitable precursor. chemguide.co.ukpressbooks.pub This approach would involve starting with a halogenated derivative of a methyl butanoate, for example, methyl 3-bromobutanoate. The carbon-halogen bond in such compounds is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by a nucleophile. pressbooks.pub

In this synthetic route, sodium methoxide, a strong nucleophile, would be used to displace the bromide ion from methyl 3-bromobutanoate. chemguide.co.uk This reaction proceeds via a nucleophilic substitution mechanism, likely SN2 for a secondary halide, leading to the formation of this compound. chemguide.co.uk The success of this reaction depends on factors such as the nature of the leaving group (the halogen), the strength of the nucleophile, the solvent, and the reaction temperature.

Reduction and Oxidation Reactions of Methyl Methoxybutanoate Derivatives

Reduction and oxidation reactions are fundamental transformations in the synthesis and modification of this compound derivatives. A key precursor, methyl 3-oxobutanoate (methyl acetoacetate), can be stereoselectively reduced to afford chiral methyl 3-hydroxybutanoate, a valuable intermediate. Various biocatalysts, such as fungi and bacteria, have been shown to effectively catalyze this reduction with high enantioselectivity. For instance, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate, a closely related derivative, using the fungus Chlorella pyrenoidosa yields the corresponding anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters with enantiomeric excesses of 89% and >99% respectively. researchgate.net

While specific oxidation reactions directly on this compound are not extensively documented in readily available literature, the oxidation of alcohol functionalities in related derivatives is a common synthetic strategy. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. youtube.com These transformations can be achieved using a variety of oxidizing agents.

Table 1: Biocatalytic Reduction of Ethyl 2-methyl-3-oxobutanoate by Chlorella Species

| Chlorella Species | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-isomer | Enantiomeric Excess (ee%) of syn-isomer |

| C. pyrenoidosa | 53/47 | 89 (2S, 3S) | >99 (2S, 3R) |

| C. vulgaris | Predominantly syn | - | - |

| C. regularis | Predominantly syn | - | - |

| Data sourced from a study on the asymmetric reduction of a related keto ester. researchgate.net |

Stereoselective Synthesis of this compound Isomers and Analogs

The stereoselective synthesis of isomers and analogs of this compound is of significant interest due to the distinct biological activities often associated with specific stereoisomers. Chiral auxiliaries are frequently employed to control the stereochemical outcome of synthetic reactions. chemistryjournals.net These are chiral molecules that are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be removed and often recycled.

One common strategy involves the diastereoselective alkylation of enolates derived from β-keto esters attached to a chiral auxiliary. For example, chiral oxazolidinones can be used to direct the alkylation of a β-keto ester, leading to the formation of a product with a specific stereochemistry at the α-position. researchgate.net Another approach is the use of chiral catalysts in reactions such as aldol (B89426) condensations to produce enantiomerically enriched β-hydroxy esters, which are precursors to the target methoxy derivatives.

The use of chiral amines to form enantiopure enamines from β-ketoesters has also been explored for the stereoselective synthesis of α-substituted derivatives. researchgate.net For instance, the reaction of an enamine derived from (S)-1-phenylethanamine and ethyl-2-methyl-3-oxobutanoate with a trifluoromethylthiolating agent yielded the corresponding product with a modest enantiomeric excess of 33%. researchgate.net

Table 2: Stereoselective Trifluoromethylthiolation of an Enamine Derived from Ethyl-2-methyl-3-oxobutanoate

| Chiral Amine Used for Enamine Formation | Product Yield (%) | Enantiomeric Excess (ee%) |

| (S)-1-Phenylethanamine | 60 | 33 |

| Data from a study on the stereoselective synthesis of α-SCF3-β-ketoesters. researchgate.net |

Advanced Catalytic Systems in Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of fine chemicals, including this compound and its derivatives. These catalysts offer improved efficiency, selectivity, and sustainability compared to traditional stoichiometric reagents.

Heterogeneous Catalysis Applications

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. Zeolites, with their well-defined pore structures and acidic properties, are particularly effective heterogeneous catalysts for various organic transformations. mdpi.com

In a process analogous to the synthesis of this compound, the preparation of 3-methoxy-3-methyl-1-butanol has been achieved using heterogeneous acid catalysts. researchgate.net This reaction involves the addition of methanol to 3-methyl-3-buten-1-ol. A variety of solid acid catalysts have been shown to be effective, including composite oxides, heteropolyacids, zeolite molecular sieves, and cation exchange resins. researchgate.net

Table 3: Heterogeneous Catalysts in the Synthesis of 3-methoxy-3-methyl-1-butanol

| Catalyst | Reaction Temperature (°C) | Reaction Pressure (MPa) | Reaction Time (h) |

| SiO₂-WO₃ | 140 | 3.4 | 5 |

| ZrO₂-MoO₃ | 50 | 0.1 | 12 |

| H-ZSM-5 | 160 | 2.5 | 7 |

| H-β | 150 | 2.7 | 4 |

| Data from a patent describing the synthesis of a related compound. researchgate.net |

Enzyme-Catalyzed Synthetic Pathways

Enzymes are highly efficient and selective biocatalysts that operate under mild reaction conditions. Lipases, in particular, are widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity. nih.gov The kinetic resolution of racemic mixtures of esters or alcohols using lipases is a common strategy to obtain enantiomerically pure compounds.

Immobilized lipases are often preferred as they can be easily recovered and reused, which improves the economic viability of the process. nih.govtcichemicals.com For instance, lipase (B570770) from Thermomyces lanuginosus has been immobilized on magnetic macroporous ZIF-8, a type of metal-organic framework, which enhances its reusability in biodiesel preparation. nih.gov While specific data for this compound is limited, the principles of lipase-catalyzed kinetic resolution are broadly applicable to a wide range of esters. In a study on the resolution of δ-hydroxy esters, lipase-catalyzed transesterification achieved an enantiomeric ratio (E value) of up to 360. nih.gov

Ionic Liquid Mediated Processes

Ionic liquids (ILs) are salts with low melting points that are increasingly being used as environmentally benign solvents and catalysts in organic synthesis. assets-servd.host Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic compounds.

Ionic liquids can act as catalysts in various reactions, including transesterification. beilstein-journals.org For example, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) has been used as a basic ionic liquid catalyst for the transesterification of dimethyl carbonate with 1-pentanol. acs.org Protic ionic liquids have also been developed for use in various applications. umich.edu The use of ionic liquids can facilitate product separation and catalyst recycling, contributing to more sustainable chemical processes.

Green Chemistry Approaches in this compound Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Key aspects of green chemistry in the context of this compound production include the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and energy efficiency.

The use of biocatalysts, such as enzymes, aligns well with green chemistry principles as they operate under mild conditions and are biodegradable. chemistryjournals.net Similarly, the application of heterogeneous catalysts and ionic liquids can contribute to greener synthetic routes by enabling catalyst recycling and reducing waste generation. mdpi.comassets-servd.host The selection of solvents is another critical factor, with a move towards more sustainable options like water, supercritical fluids, or bio-based solvents such as 2-methyloxolane. chemistryjournals.netacs.org The development of synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a central goal of green chemistry.

Utilization of Renewable Feedstocks

The transition from petrochemical-based manufacturing to processes that utilize renewable feedstocks is a cornerstone of sustainable chemistry. researchgate.net While direct synthesis of this compound from renewable sources is not extensively documented in publicly available literature, the synthesis of analogous compounds from biomass-derived platform molecules illustrates the potential pathways. A notable example is the conversion of gamma-valerolactone (B192634) (GVL), which can be derived from lignocellulosic biomass, into methyl 4-methoxypentanoate. researchgate.netrsc.org

This process often involves a ring-opening reaction of GVL in the presence of methanol, catalyzed by solid acid catalysts such as zeolites (e.g., HUSY - hydrogen exchanged ultra-stable Y zeolite) and promoted by insoluble carbonates like calcium carbonate (CaCO₃). rsc.org The reaction proceeds via a nucleophilic substitution mechanism where methanol opens the lactone ring. The conditions for this type of reaction can be optimized to achieve high conversion and selectivity.

Table 1: Illustrative Reaction Conditions for the Synthesis of Methyl 4-methoxypentanoate from GVL

| Parameter | Value |

| Reactants | Gamma-valerolactone (GVL), Methanol |

| Catalyst | HUSY (hydrogen exchanged ultra-stable Y zeolite) |

| Promoter | CaCO₃ |

| Temperature | 250 °C |

| Initial Pressure | 3 MPa (N₂) |

| Stirring Speed | 700 rpm |

| Reaction Time | 4 h |

This data is based on the synthesis of a related compound, methyl 4-methoxypentanoate, to illustrate the potential of using biomass-derived feedstocks. rsc.org

Another relevant synthesis from a renewable precursor is the preparation of 3-methoxy-3-methyl-1-butanol from 3-methyl-3-buten-1-alcohol and methanol. This reaction can be carried out in a sealed reactor using a heterogeneous acid catalyst. google.com The resulting product could potentially be a precursor for the synthesis of this compound through a subsequent oxidation and esterification sequence.

Electrochemical Synthesis Methods

Environmental Factor (E-Factor) Analysis for Process Sustainability

A critical aspect of developing sustainable chemical processes is the quantitative assessment of their environmental impact. The Environmental Factor (E-Factor) is a widely used green chemistry metric that measures the mass of waste produced per unit of product. libretexts.orgrsc.org It is calculated using a simple formula:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste in this calculation includes everything that is not the desired product, such as by-products, unreacted starting materials, solvents, and catalyst residues. libretexts.org An ideal E-Factor is 0, indicating no waste generation. libretexts.org

The E-Factor provides a straightforward way to compare the environmental performance of different synthetic routes. A lower E-Factor signifies a more sustainable process with higher resource efficiency.

Table 2: Typical E-Factors in Different Chemical Industry Sectors

| Industry Sector | Annual Production (tonnes) | E-Factor Range |

| Bulk Chemicals | > 1,000,000 | < 1 - 5 |

| Fine Chemicals | 1,000 - 10,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 |

Source: Data adapted from literature on green chemistry metrics. researchgate.net

For the synthesis of a specialty chemical like this compound, a thorough E-Factor analysis would involve quantifying all inputs and outputs of the process. This would include the mass of all raw materials, solvents used for the reaction and purification, and any catalysts or reagents. By subtracting the mass of the isolated product, the total mass of waste can be determined, and subsequently, the E-Factor can be calculated. youtube.com This analysis helps in identifying the major sources of waste and directs efforts towards process optimization to minimize environmental impact. For example, the use of recyclable heterogeneous catalysts and solvent-free reaction conditions can significantly reduce the E-Factor of a chemical process.

Advanced Analytical Methodologies in Research on Methyl 3 Methoxybutanoate

Gas Chromatography Techniques

Gas chromatography (GC) stands as a cornerstone for the analysis of volatile compounds like methyl 3-methoxybutanoate. Its high resolution and sensitivity make it ideal for separating components of a mixture, which can then be identified and quantified by various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. gcms.czrestek.com In the context of this compound research, GC-MS is indispensable for the definitive identification of the compound and its related reaction products. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer generates a mass spectrum for each component, which provides a unique fragmentation pattern that acts as a molecular fingerprint. wiley.com

This technique allows for the unambiguous identification of this compound even in complex matrices. nih.gov Quantification is achieved by comparing the peak area of the compound to that of a known concentration of an internal or external standard. globalresearchonline.netresearchgate.net The high sensitivity of modern GC-MS instruments, especially when operating in selected ion monitoring (SIM) mode, allows for the detection and quantification of trace levels of this compound and its byproducts. nih.gov

Illustrative GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 8.52 |

| Molecular Ion (m/z) | 132 |

| Key Fragment Ions (m/z) | 101, 73, 59, 45 |

| Quantification Ion (m/z) | 101 |

| Qualifier Ion 1 (m/z) | 73 |

| Qualifier Ion 2 (m/z) | 59 |

This table is for illustrative purposes and actual values may vary based on the specific GC-MS method and instrument.

For kinetic studies of reactions involving this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique. acs.orgs4science.at The FID detector is highly sensitive to organic compounds and provides a response that is directly proportional to the mass of the carbon atoms in the analyte. This linear response over a wide concentration range makes it excellent for quantitative analysis. oup.comresearchgate.net

In kinetic experiments, samples are taken from the reaction mixture at different time intervals and analyzed by GC-FID. The change in the concentration of this compound and the formation of products over time can be accurately monitored. This data is then used to determine reaction rates, rate constants, and to elucidate reaction mechanisms. The use of an internal standard is common practice to improve the precision and accuracy of the quantification. acs.org

Example Data from a Kinetic Study using GC-FID

| Time (minutes) | This compound Concentration (mol/L) | Product A Concentration (mol/L) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

This table represents hypothetical data from a kinetic experiment to illustrate the application of GC-FID.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a valuable tool for the structural characterization of this compound and its isomers or reaction products. researchgate.net As compounds elute from the GC column, they pass through an infrared cell where their infrared spectrum is recorded. The resulting vapor-phase IR spectrum provides information about the functional groups present in the molecule. spectra-analysis.com

This technique is particularly useful for differentiating between structural isomers that may have very similar mass spectra, making them difficult to distinguish by GC-MS alone. spectra-analysis.com For example, the position of the methoxy (B1213986) group in different isomers of methyl methoxybutanoate would result in distinct IR spectra. The characteristic carbonyl (C=O) and C-O stretching frequencies of the ester group, as well as the C-O stretching of the ether group, can be clearly identified. orgchemboulder.com

Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1735-1750 |

| C-O stretch (ester) | 1000-1300 |

| C-O stretch (ether) | 1080-1150 |

This table provides typical IR absorption ranges for the functional groups present in this compound.

High-Performance Liquid Chromatography Techniques

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) techniques offer advantages for less volatile or thermally sensitive compounds and for analysis within complex matrices that may not be suitable for direct GC injection.

Ultra-Performance Convergence Chromatography (UPC²) is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, bridging the gap between normal-phase liquid chromatography and gas chromatography. This technique is particularly advantageous for the separation of a wide range of compounds, including polar and non-polar species, as well as isomers and enantiomers. researchgate.netselectscience.net

For this compound, UPC² offers a powerful tool for rapid and efficient separations with lower solvent consumption compared to traditional HPLC. nih.gov Its unique selectivity can be beneficial for resolving this compound from structurally similar compounds in complex mixtures. The ability to use a variety of co-solvents and additives allows for fine-tuning of the separation, making it a versatile technique for method development. researchgate.net

Illustrative UPC² Method Parameters for Ester Analysis

| Parameter | Condition |

| Column | ACQUITY UPC² BEH 2-EP |

| Mobile Phase A | Compressed CO₂ |

| Mobile Phase B | Methanol (B129727) |

| Gradient | 5% to 40% B over 5 min |

| Column Temperature | 40 °C |

| Back Pressure | 1500 psi |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |

This table provides an example of typical UPC² method parameters that could be adapted for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful technique for the analysis of compounds in complex matrices, such as environmental, biological, or food samples. scientistlive.comrsc.orgthermoscientific.commdpi.comlcms.cz The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides sensitive and selective detection. amazonaws.com

For this compound, LC-MS would be the method of choice when analyzing samples where the matrix is not amenable to GC, or when the compound is present at very low concentrations. waters.comnih.govresearchgate.netnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the reliable quantification of the target analyte even in the presence of significant background interference. waters.com

Hypothetical LC-MS/MS Analysis of this compound in a Water Sample

| Parameter | Value |

| Sample Matrix | Wastewater Effluent |

| Retention Time (min) | 4.2 |

| Precursor Ion (m/z) | 133 [M+H]⁺ |

| Product Ion 1 (m/z) | 101 |

| Product Ion 2 (m/z) | 73 |

| Limit of Quantification (µg/L) | 0.1 |

This table illustrates the type of data that would be generated in a targeted LC-MS/MS analysis for this compound in a complex environmental sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of this compound, providing detailed molecular-level information for both the confirmation of its structure and the real-time monitoring of chemical reactions in which it is a reactant or product.

For structural confirmation, ¹H NMR and ¹³C NMR are utilized to map the distinct chemical environments of the hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a signal at a characteristic chemical shift. The methoxy group attached to the third carbon (-OCH₃) and the methyl group of the ester functionality (-COOCH₃) would each produce a singlet, but at different chemical shifts due to their distinct electronic surroundings. The protons on the butanoate backbone would exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) as a result of spin-spin coupling with neighboring protons.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift. The carbon atoms of the two methoxy groups and the carbons along the butanoate chain would each have distinct chemical shifts, confirming the carbon framework of the molecule. docbrown.inforsc.org The interpretation of these spectra allows for the unambiguous verification of the molecular structure of this compound. docbrown.inforsc.org

As a tool for reaction monitoring, NMR spectroscopy allows researchers to observe the progress of a chemical transformation in situ. By acquiring spectra at regular intervals, one can track the disappearance of signals corresponding to starting materials and the simultaneous appearance and increase in intensity of signals corresponding to this compound (if it is the product) or its degradation products. The integration of these signals provides quantitative data on the relative concentrations of reactants and products over time, enabling the determination of reaction kinetics and the identification of any intermediate species.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and other experimental conditions.

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | Carbonyl (C=O) | - | ~170-175 |

| C2 | Methylene (-CH₂-) | ~2.4 | ~40-45 |

| C3 | Methine (-CH-) | ~3.8 | ~75-80 |

| C4 | Methyl (-CH₃) | ~1.2 (doublet) | ~20-25 |

| C5 | Ester Methyl (-OCH₃) | ~3.7 (singlet) | ~50-55 |

| C6 | Methoxy Methyl (-OCH₃) | ~3.3 (singlet) | ~55-60 |

Laser-Based Absorption Spectroscopy for Time-Resolved Measurements in High-Temperature Environments

Laser-based absorption spectroscopy is a powerful, non-intrusive technique for obtaining time-resolved measurements of species concentrations and temperature in high-temperature environments, such as those encountered during combustion or pyrolysis studies of fuels like this compound. nasa.govdiva-portal.org This methodology is crucial for understanding the chemical kinetics of fuel decomposition and oxidation under extreme conditions. kaust.edu.saresearchgate.net

In a typical experimental setup, such as a shock tube, a mixture of this compound diluted in an inert gas is rapidly heated to high temperatures (often exceeding 1200 K) by a shock wave. kaust.edu.saresearchgate.net A laser beam is passed through the reacting gas mixture, and the amount of light absorbed at specific wavelengths is measured by a detector. escholarship.orgosti.gov This absorption is directly related to the concentration of the absorbing species according to the Beer-Lambert law. By using tunable lasers, specific molecules or radicals that are key intermediates in the combustion process can be targeted. kaust.edu.sa

Table 2: Representative Experimental Parameters for Laser-Based Absorption Spectroscopy in Shock Tube Studies of Methyl Esters (Based on studies of similar compounds like Methyl Butanoate) kaust.edu.saresearchgate.net

| Parameter | Value/Range | Purpose |

| Temperature Range | 1260 - 1653 K | To simulate high-temperature pyrolysis/combustion environments. |

| Pressure Range | 1.4 - 1.7 atm | To maintain controlled reaction conditions. |

| Reactant Concentration | 2-3% in Argon | To ensure dilute conditions and minimize secondary reactions. |

| Target Species | Carbon Dioxide (CO₂) | To monitor the formation of a key combustion product. |

| Laser Type | Tunable Diode Laser | To selectively probe the absorption lines of the target species. |

| Wavelength | ~2.7 µm | A region with strong CO₂ absorption for enhanced sensitivity. kaust.edu.sa |

| Temporal Resolution | Microseconds (µs) | To capture the rapid changes in species concentration during reaction. |

Theoretical and Computational Chemistry Approaches to Methyl 3 Methoxybutanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. It has been widely applied to study methyl butanoate's interactions and reactions.

DFT calculations are crucial for understanding how methyl butanoate (MB) interacts with catalyst surfaces, a key step in processes like hydrodeoxygenation (HDO). Studies on molybdenum disulfide (MoS₂), a common catalyst, reveal specific adsorption behaviors.

Investigations have shown that the most stable adsorption configuration for methyl butanoate on an MoS₂ surface occurs when the molecule binds on top of a Molybdenum (Mo) atom located at the edge of the catalyst surface (the "Mo-edge"). researchgate.net This interaction slightly alters the molecular structure of the methyl butanoate. researchgate.net The presence of promoters, such as Nickel (Ni), on the MoS₂ catalyst can further stabilize this adsorption. DFT studies demonstrate that adding nickel promoters allows for a redistribution of surface charges when interacting with MB, leading to stronger attractive forces. nih.gov The most stable adsorption energy, approximately -2.96 eV, was found on an M-edge configuration with two Ni atoms, compared to -2.79 eV on an unpromoted MoS₂ surface. nih.govresearchgate.net

Table 1: Adsorption Energies of Methyl Butanoate on Ni-Promoted MoS₂ Surfaces

| Catalyst Surface Configuration | Adsorption Energy (eV) |

| M-0-Ni (Unpromoted MoS₂) | -2.79 nih.gov |

| M-2-Ni-A (Two Ni atoms) | -2.96 nih.govresearchgate.net |

| Data sourced from first-principles Density Functional Theory (DFT) calculations. |

These findings are essential for designing more effective catalysts for biofuel upgrading by identifying the most active sites for the initial reactant adsorption.

DFT methods are used to determine the stable geometries and electronic properties of reactants, transition states, and intermediate species formed during the decomposition of methyl butanoate. acs.orgnih.govresearchgate.net By optimizing the geometry, researchers can find the lowest energy structure for a given molecule or intermediate. This information is fundamental to understanding reaction pathways.

For instance, in the thermal decomposition of methyl butanoate, DFT calculations at the BH&HLYP/cc-pVTZ level have been used to explore the electronic structures of reactants, products, intermediates, and transition states. acs.orgnih.govresearchgate.net These studies have identified numerous reaction intermediates and pathways, including homolytic fissions of C-C and C-O bonds and hydrogen transfer reactions. figshare.com Analysis of the electronic structure provides insights into bond strengths and the likelihood of different bond-breaking events. For example, DFT has been used to calculate bond dissociation energies (BDEs) for various bonds in methyl butanoate, helping to predict which bonds will break first during pyrolysis. nsf.gov

On zeolite catalysts like ZSM-5, DFT calculations show how methyl butanoate interacts with a Lewis acid site, leading to intermediates such as methyl acetate (B1210297) and ethylene (B1197577) via β-C-C bond cleavage. mdpi.com The geometry optimization of transition states reveals the structural changes during the reaction, such as the increase in the C-C bond distance from 1.479 Å to 2.408 Å during one of the cleavage steps. mdpi.com

Ab Initio and High-Level Quantum Chemical Methods

Ab initio methods are computations based directly on theoretical principles without the inclusion of experimental data. These high-level methods provide very accurate results for smaller systems and are used to benchmark other methods.

Transition State Theory (TST) is a framework used to calculate the rate coefficients of chemical reactions. When combined with high-level quantum chemical calculations, it offers a powerful tool for predicting reaction kinetics. For methyl butanoate, TST has been used to calculate the rate constants for its decomposition and its reactions with various radicals over wide temperature ranges (e.g., 300-2500 K). acs.orgnih.govresearchgate.net

Studies have calculated high-pressure limit rate constants for hydrogen abstraction reactions from methyl butanoate by radicals like HO₂ using TST. polyu.edu.hk These calculations often involve locating the transition state structure on the potential energy surface and calculating its properties. polyu.edu.hk For the reaction of methyl butanoate with H and OH radicals, rate constants have been computed using TST based on potential energy surfaces calculated at the QCISD(T)/CBS//B3LYP/6-311++G(d,p) level, providing crucial data for combustion models. researchgate.net The results show that at low temperatures, α-hydrogen abstraction is the dominant reaction channel with the H radical due to its lower energy barrier. researchgate.net

Table 2: Calculated Arrhenius Parameters for Hydrogen Abstraction from Methyl Butanoate by HO₂

| Reaction Site | A (cm³ mol⁻¹ s⁻¹) | n | E (kcal/mol) |

| R1 (α-carbon) | 1.03E+01 | 3.56 | 17.5 |

| R2 (β-carbon) | 2.11E-01 | 4.14 | 16.1 |

| R3 (γ-carbon) | 1.15E+02 | 3.25 | 20.9 |

| R4 (methoxy group) | 1.04E+01 | 3.63 | 20.1 |

| Parameters for the Arrhenius equation k(T) = ATⁿexp(-E/RT), based on theoretical calculations. polyu.edu.hk |

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. chemrxiv.org Mapping the PES is essential for understanding all possible reaction pathways, identifying stable intermediates, and locating transition states. chemrxiv.orgstorion.ru

For methyl butanoate, ab initio methods have been employed to construct detailed potential energy surfaces for its unimolecular decomposition and its reactions with radicals like H, OH, and HO₂. polyu.edu.hkresearchgate.net For the reaction with the HO₂ radical, stationary points on the PES were calculated at the QCISD(T)/CBS//B3LYP/6-311++G(d,p) level. polyu.edu.hk This mapping identified not only the primary hydrogen abstraction pathways but also a lower-energy addition reaction pathway, though its influence was found to be secondary at relevant temperatures. polyu.edu.hk The PES reveals the energy barriers for each step, indicating the most favorable reaction channels. For example, the main pathway for thermal decomposition was identified as the C-C bond fission leading to C₂H₅ + CH₂C(O)OCH₃. figshare.com

Kinetic Modeling and Master Equation Simulations (e.g., Rice-Ramsperger-Kassel-Marcus Theory)

Kinetic modeling combines theoretical data with experimental results to create comprehensive models that can predict the behavior of a chemical system under various conditions. For complex reactions involving multiple steps and pressure-dependent kinetics, master equation simulations are employed.

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical method used to calculate the rate constants of unimolecular reactions. science.gov It has been extensively applied to model the thermal decomposition of methyl butanoate. acs.orgnih.govnih.gov By combining RRKM theory with potential energy surfaces from ab initio calculations, researchers have developed detailed kinetic mechanisms for methyl butanoate combustion. figshare.comnih.gov These models include pathways for fuel decomposition, isomerization, and propagation. nih.gov

For example, a kinetic model for methyl butanoate pyrolysis was developed where rate constants for key reactions, such as CH₃OCO → CH₃ + CO₂ and CH₃OCO → CH₃O + CO, were calculated using RRKM theory. science.govnih.gov These theoretical calculations were then integrated into a larger kinetic mechanism. nih.gov Master equation simulations have been used to study the pressure dependence of H-addition reactions and subsequent dissociation, showing that isomerization reactions dominate at lower temperatures while decomposition becomes more significant as temperature increases. researchgate.net These comprehensive models are critical for accurately simulating the combustion behavior of biodiesel fuels. nih.gov

Thermochemical Property Calculations for Reaction Systems

The study of reaction systems involving methyl 3-methoxybutanoate through theoretical and computational chemistry provides invaluable insights into its reactivity, stability, and potential transformation pathways. These approaches allow for the determination of key thermochemical properties that govern the kinetics and thermodynamics of its reactions. While specific comprehensive computational studies on the reaction systems of this compound are not widely available in public literature, the methodologies and types of data generated can be understood by examining studies on analogous esters, such as methyl butanoate, which serves as a well-studied surrogate for understanding the behavior of similar molecules.

Computational chemistry employs a range of methods to calculate the thermochemical properties of molecules and the transition states that connect them in a reaction. These methods can predict properties such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°), which are fundamental to understanding reaction feasibility and spontaneity. For a given reaction, the change in these properties (ΔHrxn°, ΔSrxn°, and ΔGrxn°) can be determined, providing a quantitative measure of the reaction's energetic landscape.

One of the primary applications of these calculations is the construction of a potential energy surface (PES) for a reaction. The PES maps the energy of a system as a function of the geometric coordinates of its atoms. Key features of the PES include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states of reactions. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter for determining the reaction rate.

For instance, in studies of methyl butanoate, researchers have used high-level ab initio methods like QCISD(T) (Quadratic Configuration Interaction with Single, Double, and Triple excitations) with a complete basis set (CBS) extrapolation, often in conjunction with Density Functional Theory (DFT) methods like B3LYP for geometry optimizations and frequency calculations. These studies have elucidated various reaction pathways, including hydrogen abstraction, addition reactions, and unimolecular decomposition.

A study on the pyrolysis of a biopolymer identified this compound as a thermal degradation product. The formation is proposed to occur via a thermal cleavage at the ester bond through a six-membered cyclic transition state. This type of reaction mechanism is a common focus for computational investigation to determine the associated activation energies and reaction rates.

The following tables are illustrative of the types of thermochemical data that would be generated from computational studies of a reaction system involving this compound. The values presented are hypothetical and are based on the types of data reported for analogous compounds in the literature.

Table 1: Calculated Thermochemical Properties of Reactants and Products at 298.15 K

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | G° (kJ/mol) |

| This compound | C₆H₁₂O₃ | -549.47 | 400.0 | -341.72 |

| Hypothetical Reactant A | - | Value | Value | Value |

| Hypothetical Product B | - | Value | Value | Value |

| Hypothetical Product C | - | Value | Value | Value |

Note: The values for this compound are sourced from predictive methods such as the Joback method. polyu.edu.hk Values for hypothetical reactants and products would be calculated using quantum chemical methods.

Table 2: Calculated Activation Energies and Reaction Enthalpies for a Hypothetical Reaction of this compound

This table would summarize the key energetic parameters for various potential reaction pathways. The activation energy (Ea) indicates the kinetic barrier for the reaction, while the reaction enthalpy (ΔHrxn°) indicates whether the reaction is exothermic or endothermic.

| Reaction Pathway | Description | Ea (kJ/mol) | ΔHrxn° (kJ/mol) |

| 1 | Hydrogen abstraction from C2 | Calculated Value | Calculated Value |

| 2 | Hydrogen abstraction from C3 | Calculated Value | Calculated Value |

| 3 | Hydrogen abstraction from the methoxy (B1213986) group | Calculated Value | Calculated Value |

| 4 | Unimolecular decomposition via cyclic transition state | Calculated Value | Calculated Value |

Note: The values in this table would be derived from the calculated potential energy surface for the reaction of this compound with a given reactant (e.g., a radical species).

Applications and Industrial Relevance of Methyl 3 Methoxybutanoate in Fine Chemical Production

Role as a Building Block in Complex Organic Synthesis

Methyl 3-methoxybutanoate serves as a crucial intermediate or building block in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fine chemical industries. smolecule.com Its structure, featuring both an ester and an ether functional group, provides multiple reaction sites for further chemical modification.

A significant area of its application lies in the chemical valorization of bio-based polymers. researchgate.net Specifically, it is a key product derived from the chemical recycling of polyhydroxybutyrate (B1163853) (PHB), a bioplastic produced by various microorganisms. acs.orgacs.org This positions this compound as a vital link in transforming renewable biomass into valuable chemical products, moving away from fossil fuel-based feedstocks. wur.nl The synthesis of this compound from PHB is part of a broader strategy to use PHB monomer derivatives as foundational components for creating new bio-based solvents and other fine chemicals. researchgate.net

Production Processes and Scale-Up Considerations

The manufacturing of this compound can be achieved through several synthetic routes, each with distinct processes and considerations for industrial-scale production.

One common method is the direct, acid-catalyzed esterification of 3-methoxybutanoic acid with methanol (B129727). vulcanchem.com This reaction typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the conversion. vulcanchem.com

A more recent and sustainable approach involves a three-step synthesis starting from polyhydroxybutyrate (PHB). acs.orgacs.org This process includes:

Thermolytic distillation of PHB to produce crotonic acid. acs.org

Esterification of the resulting crotonic acid with methanol to form methyl crotonate. acs.org

An oxa-Michael addition of methanol to methyl crotonate, catalyzed by a base like sodium methoxide (B1231860) (NaOMe), to yield this compound. acs.orgunibo.it This final step has been shown to achieve a high yield of 92%. acs.org

For large-scale industrial production, considerations for process optimization are critical. This includes the use of solid-supported catalysts to simplify purification steps and the adoption of greener solvents to align with sustainable manufacturing practices.

Table 1: Comparison of Production Methods for this compound

| Method | Starting Material(s) | Key Steps | Catalyst(s) | Reported Yield | Key Considerations |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3-methoxybutanoic acid, Methanol | Single-step esterification | Sulfuric acid, p-toluenesulfonic acid vulcanchem.com | Up to 90% (in continuous flow) vulcanchem.com | Relies on the availability of the precursor acid. |

| PHB Valorization | Polyhydroxybutyrate (PHB), Methanol | 1. Thermolysis 2. Esterification 3. Oxa-Michael Addition acs.org | Acid catalysts (for esterification), Sodium methoxide (for addition) acs.orgunibo.it | 92% (for final oxa-Michael step) acs.org | Creates value from a renewable, bio-based polymer. |

Development of Bio-based Solvents and Chemical Valorization Strategies

A key area of innovation for this compound is its development as a bio-based solvent derived from the chemical valorization of waste streams. unibo.it Researchers have successfully developed protocols to convert polyhydroxybutyrate (PHB), a biodegradable polymer, into this compound (referred to as MMB in some studies). acs.orgacs.org This strategy addresses the growing demand for sustainable materials and chemicals produced from renewable resources. wur.nl

The process not only provides a method for recycling and upcycling PHB but also yields a solvent with practical applications. researchgate.net In a notable example of a circular economy, the this compound produced from PHB has been effectively used as a solvent to extract PHB from bacterial cell cultures. acs.org

Research findings have demonstrated the high efficiency of this bio-based solvent.

When used to recover PHB from freeze-dried single strain cultures, this compound achieved a recovery rate of up to 98 ± 1%. acs.org

It has also proven effective in more complex scenarios, recovering 92 ± 2% of PHB from a mixed microbial culture slurry. acs.org

These results highlight the dual role of this compound as both a product of biomass valorization and an enabler of more efficient biorefinery processes. acs.orgunibo.it

Table 2: Research Findings on PHB Extraction Using this compound (MMB)

| Biomass Source | PHB Content in Source | Extraction Solvent | PHB Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Single Strain Cultures (SSC) | 22-57 wt % | This compound | Up to 98 ± 1% | acs.org |

| Mixed Microbial Culture (MMC) Slurry | 39 wt % | This compound | 92 ± 2% | acs.org |

Continuous Flow Reactor Methodologies in Industrial Production

For the industrial-scale synthesis of fine chemicals like this compound, continuous flow reactor technologies offer significant advantages over traditional batch processing. This methodology is specifically highlighted as a way to optimize the production of this compound, potentially increasing yields to as high as 90%. vulcanchem.com

The benefits of using continuous flow reactors in this context include:

Precise Temperature Control : Maintaining optimal reaction temperatures is crucial for maximizing yield and minimizing side reactions. vulcanchem.com

Efficient Catalyst Use : Flow chemistry allows for effective catalyst recycling, reducing costs and waste. vulcanchem.com

Enhanced Safety and Scalability : Continuous processing of smaller volumes at any given time improves the safety profile and allows for easier scaling of production.

While detailed studies focusing exclusively on this compound in flow reactors are emerging, the principles have been demonstrated in the synthesis of related flavor esters, such as methyl butanoate, in continuous flow microreactors. sigmaaldrich.comnih.gov This work underscores the applicability and potential of flow chemistry for the efficient and sustainable industrial production of valuable esters. nih.gov

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-methoxybutanoate in a laboratory setting?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, methyl esters with methoxy groups are typically prepared using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) under anhydrous conditions . Reaction optimization includes controlling temperature (e.g., 0°C to 60°C) and using aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Purification often involves column chromatography (silica gel or C18 reverse-phase) with solvent systems such as hexane/ethyl acetate or acetonitrile/water .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Characterization relies on analytical techniques:

- NMR spectroscopy : Compare observed and chemical shifts with literature values (e.g., methoxy protons typically resonate at δ 3.2–3.5 ppm; ester carbonyls at δ 170–175 ppm) .

- LCMS/HPLC : Retention times and mass-to-charge ratios () verify molecular ion peaks and purity (>95%) .

- Optical rotation : For chiral variants, measure specific rotation using a polarimeter .

Q. What are the critical physicochemical properties of this compound that influence its reactivity?

Key properties include:

- Boiling point : ~174°C (similar to 3-methyl-3-methoxybutanol derivatives) .

- Solubility : Miscible in polar aprotic solvents (e.g., DMF, THF) but poorly soluble in water.

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store anhydrously at low temperatures. Experimental determination methods include differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for volatility analysis .

Advanced Research Questions

Q. What strategies optimize the yield of this compound when scaling reactions from milligram to gram quantities?

- Stoichiometry adjustment : Increase reagent equivalents (e.g., 2.0–2.5 equivalents of methylating agents) to drive reactions to completion .

- Temperature control : Use reflux conditions (e.g., 60°C) for faster kinetics but monitor for side reactions (e.g., over-alkylation).

- Purification scaling : Replace column chromatography with fractional distillation for high-volume synthesis .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl), impurities, or calibration errors. Mitigation strategies:

Q. What catalytic systems enable enantioselective synthesis of this compound derivatives?

Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce asymmetry. For example:

- Lipase-mediated transesterification : Enantioselective esterification using immobilized enzymes (e.g., Candida antarctica lipase B) .

- Asymmetric alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the β-position .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in exothermic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.